

Physical and chemical properties of 4-Chloro-1H-indole-7-carboxylic acid

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Compound of Interest

Compound Name: 4-Chloro-1H-indole-7-carboxylic acid

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An In-Depth Technical Guide to 4-Chloro-1H-indole-7-carboxylic acid

Introduction and Overview

4-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative, a class of heterocyclic compounds of immense interest to the fields of medicinal chemistry and materials science. The indole scaffold is a core structural component in numerous natural products and pharmaceutically active compounds, including the amino acid tryptophan.[1] The strategic placement of a chlorine atom at the 4-position and a carboxylic acid group at the 7-position imparts specific physicochemical and reactive properties, making it a valuable and versatile building block in organic synthesis.[2]

This guide provides a comprehensive overview of the known physical and chemical properties of **4-Chloro-1H-indole-7-carboxylic acid**, intended for researchers, chemists, and drug development professionals. We will delve into its structural attributes, spectroscopic signature, synthetic pathways, reactivity, and safety protocols, providing a foundational understanding for its application in advanced research.

Key Identifiers:

- IUPAC Name: **4-Chloro-1H-indole-7-carboxylic acid**[2]

- CAS Number: 875305-77-4[3]
- Molecular Formula: C₉H₆ClNO₂[3]
- Molecular Weight: 195.60 g/mol [3]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. While comprehensive experimental data for this specific isomer is not widely published, a combination of vendor-supplied information and computational predictions provides a solid baseline.

This compound typically presents as a white to off-white solid and, characteristic of many carboxylic acids, is expected to be soluble in polar organic solvents.[2]

Property	Value / Description	Source(s)
Molecular Formula	C ₉ H ₆ ClNO ₂	[3]
Molecular Weight	195.60 g/mol	[3]
Appearance	White to off-white solid	[2]
Purity	Typically ≥95-98%	[3][4]
Solubility	Soluble in polar solvents like DMSO and alcohols.	[2]
Storage	Store in a cool, dry, well-ventilated place.	[5]

Spectroscopic Analysis

Spectroscopic analysis is fundamental for structure verification and purity assessment. Below is a predicted analysis based on the known structure of **4-Chloro-1H-indole-7-carboxylic acid** and general principles of spectroscopy.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule:

- Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>12 ppm), due to strong deshielding and hydrogen bonding.
- Indole N-H Proton: A broad singlet, often in the range of 10-12 ppm.
- Aromatic Protons: The protons on the indole ring system (at positions 2, 3, 5, and 6) will appear in the aromatic region (approx. 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their electronic environment, influenced by the chlorine and carboxylic acid groups.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon framework:

- Carbonyl Carbon (-COOH): The most deshielded carbon, appearing in the 165-180 ppm range.
- Aromatic Carbons: Multiple signals between 100-140 ppm, corresponding to the eight carbons of the indole ring. The carbon attached to the chlorine atom (C4) will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups:

- O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm^{-1} .
- N-H Stretch (Indole): A moderate, sharp peak around 3300-3500 cm^{-1} .
- C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm^{-1} .
- C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm^{-1} .

Mass Spectrometry (MS)

- **Molecular Ion Peak (M^+):** A peak at $m/z \approx 195.6$.
- **Isotope Peak ($M+2$):** A characteristic peak at $m/z \approx 197.6$, approximately one-third the intensity of the M^+ peak, confirming the presence of a single chlorine atom.
- **Fragmentation:** A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group ($-\text{COOH}$), which would result in a significant fragment ion.

Chemical Synthesis and Purification

Substituted indoles like **4-Chloro-1H-indole-7-carboxylic acid** are typically synthesized through multi-step sequences. While a specific, published route for this exact isomer is not readily available in the initial search, established methods for indole synthesis, such as the Reissert or Fischer syntheses, provide a logical and proven framework.

Reissert Indole Synthesis (A Probable Pathway)

The Reissert indole synthesis is a powerful method for creating indoles from ortho-nitrotoluenes.^{[6][7]} This pathway is particularly suitable for producing indole-2-carboxylic acids, which could be adapted for a 7-carboxylic acid derivative.

Conceptual Protocol:

- **Condensation:** An appropriately substituted o-nitrotoluene (e.g., 3-Chloro-2-methylnitrobenzene) is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide. This forms an ethyl o-nitrophenylpyruvate derivative.^[6]
- **Reductive Cyclization:** The nitro group of the pyruvate derivative is reduced, typically using zinc powder in acetic acid or catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization to form the indole ring.^{[6][8]}
- **Hydrolysis (if necessary):** If the synthesis yields an ester, it is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.
- **Purification:** The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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Caption: Conceptual workflow for the Reissert indole synthesis.

Reactivity Profile

The chemical reactivity of **4-Chloro-1H-indole-7-carboxylic acid** is governed by its three key structural components: the electron-rich indole nucleus, the versatile carboxylic acid group, and the chloro-substituent on the benzene ring.

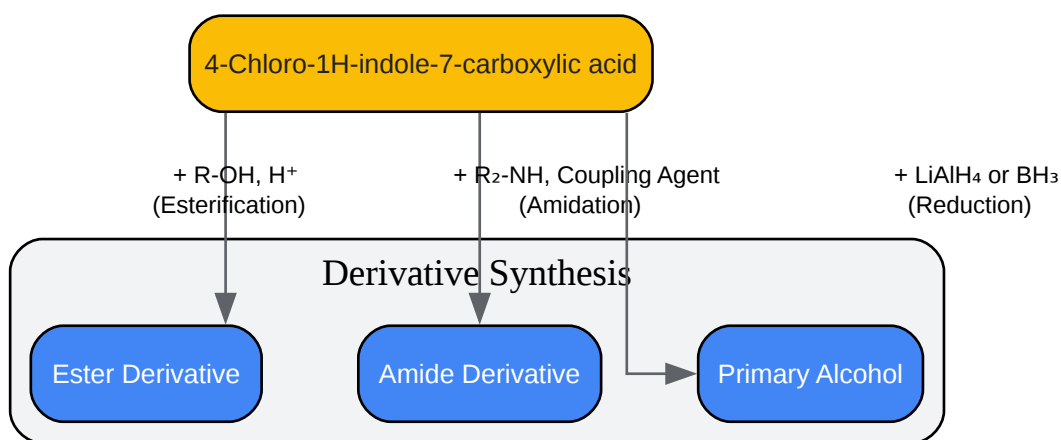
Reactions of the Indole Nucleus

The indole ring is a π -excessive system, making it highly susceptible to electrophilic substitution, preferentially at the C3 position.[9] However, since the C2 and C3 positions are unsubstituted in this molecule, they remain potential sites for reactions like Vilsmeier-Haack formylation or Mannich reactions, although the overall reactivity is modulated by the other substituents.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a hub for chemical transformations, enabling the synthesis of a wide array of derivatives.[10]

- **Esterification:** Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.
- **Amide Formation:** Activation of the carboxylic acid (e.g., to an acyl chloride or with coupling reagents like HATU or HBTU) followed by reaction with an amine produces amides. This is a cornerstone of peptide synthesis and medicinal chemistry.[11]
- **Reduction:** The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4) or, more selectively, via borane complexes (BH_3).[12]



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Caption: Key reactions of the carboxylic acid functional group.

Applications in Medicinal Chemistry and Drug Development

The indole carboxylic acid scaffold is a privileged structure in drug discovery. Carboxylic acids are prevalent in marketed drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions.[13] However, the carboxylic acid moiety can sometimes lead to poor pharmacokinetic properties.[14]

For this reason, **4-Chloro-1H-indole-7-carboxylic acid** is a valuable intermediate. It can be used to synthesize more complex molecules where the acid is converted into an ester, amide, or a bioisostere (a functional group with similar physical or chemical properties that imparts different biological or pharmacokinetic properties).[14] Its derivatives have been investigated for a range of activities. For example, related indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase.[15] The specific substitution pattern of **4-chloro-1H-indole-7-carboxylic acid** makes it a unique starting point for creating novel chemical entities for high-throughput screening in drug discovery programs.[16]

Safety and Handling Protocols

As with any laboratory chemical, proper safety precautions are essential when handling **4-Chloro-1H-indole-7-carboxylic acid**.

Hazard Identification: Based on available safety data, the compound is classified with the following hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

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